molecular formula C23H28N2O4S B14977845 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B14977845
M. Wt: 428.5 g/mol
InChI Key: GWKDGYWYEXDVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide core with two distinct substituents:

  • Sulfanyl-linked moiety: A 2-hydroxy-4,5-dihydro-3H-1-benzazepine group, which introduces a fused bicyclic structure with a hydroxyl group capable of hydrogen bonding.

The structural complexity of this compound necessitates advanced crystallographic tools like SHELX for accurate refinement and characterization .

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C23H28N2O4S/c1-28-19-9-7-16(15-20(19)29-2)11-13-24-22(26)12-14-30-21-10-8-17-5-3-4-6-18(17)25-23(21)27/h3-7,9,15,21H,8,10-14H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

GWKDGYWYEXDVHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCSC2CCC3=CC=CC=C3NC2=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile.

    Synthesis of the benzazepine derivative: This involves the cyclization of appropriate precursors to form the benzazepine ring.

    Coupling reaction: The final step involves coupling the benzazepine derivative with the 3,4-dimethoxyphenyl ethylamine under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its role as a precursor for drug development.

    Pharmacology: Research focuses on its interaction with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: It is used as a tool to study biological pathways and mechanisms, particularly those involving neurotransmission and signal transduction.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide (Target) Not Provided Not Provided 3,4-Dimethoxyphenylethyl, 2-hydroxybenzazepine-sulfanyl High lipophilicity; potential CNS penetration due to methoxy groups
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide C21H22N2O4S 398.48 Benzodioxin, 2-hydroxybenzazepine-sulfanyl Increased solubility due to benzodioxin’s oxygen-rich structure
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide Not Provided Not Provided Thiazole-oxadiazole heterocycles, substituted phenyl Enhanced metabolic stability via heterocycles; possible antimicrobial activity
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C19H21N5O 335.40 Tetrazole, ethyl/methyl phenyl Tetrazole as a carboxylic acid bioisostere; improved bioavailability

Key Observations :

  • The target compound and the benzodioxin analog share the benzazepine-sulfanyl pharmacophore but differ in N-terminal groups. The benzodioxin’s oxygen atoms may enhance aqueous solubility compared to the dimethoxyphenyl group.
  • Thiazole-oxadiazole derivatives replace benzazepine with smaller heterocycles, likely reducing molecular weight and altering target selectivity.
  • The tetrazole-containing analog demonstrates how bioisosteric replacement (tetrazole for carboxylate) can optimize pharmacokinetics while maintaining hydrogen-bonding capacity.

Molecular Properties and Pharmacological Implications

  • Hydrogen Bonding: The hydroxyl group in benzazepine (target and benzodioxin analog) and tetrazole () provides H-bond donor/acceptor sites, critical for receptor interactions.
  • Metabolic Stability : Heterocycles in and may reduce oxidative metabolism, whereas the target compound’s methoxy groups could undergo demethylation.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. Its molecular formula is C24H32N2O4C_{24}H_{32}N_{2}O_{4} with a molecular weight of 412.52 g/mol. The presence of methoxy groups and a benzazepine moiety suggests potential interactions with biological targets such as receptors and enzymes.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of methoxy groups is known to enhance electron donation capabilities, which can neutralize free radicals and reduce oxidative stress in cells .

2. Anti-inflammatory Effects

Studies have shown that derivatives of benzazepine can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Neuroprotective Properties

Given the structural similarities to known neuroprotective agents, this compound may exhibit protective effects against neurodegeneration. Experimental models have demonstrated that similar compounds can prevent neuronal cell death induced by oxidative stress .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of related compounds in rodent models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function following treatment with benzazepine derivatives .

Case Study 2: Inhibition of Inflammatory Mediators

In vitro studies showed that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which it may exert anti-inflammatory effects .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantElectron donation, free radical scavenging
Anti-inflammatoryInhibition of cytokine production
NeuroprotectivePrevention of neuronal cell death

Q & A

Q. What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide, and how can reaction efficiency be quantified?

Methodological Answer:

  • Synthetic Route Design : Use Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can test interactions between reaction time (8–24 hrs), temperature (60–100°C), and stoichiometric ratios (1:1–1:3) .
  • Efficiency Metrics : Quantify yield (%) and purity (HPLC) while tracking side-product formation via LC-MS. Statistical tools like ANOVA can identify significant variables .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with deuterated DMSO to resolve methoxy (-OCH₃), hydroxy (-OH), and benzazepine ring protons. Compare experimental shifts to computational predictions (e.g., DFT) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 543.24) and fragmentation patterns.
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Validate purity ≥95% .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions for preliminary bioactivity studies?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Quantify via UV-Vis spectroscopy (λ_max = 280 nm) .
  • Stability Profiling : Incubate at 37°C for 24–72 hrs. Monitor degradation via LC-MS and compare kinetic half-life (t₁/₂) across pH levels (2.0–7.4) .

Q. What in vitro assays are suitable for initial evaluation of biological activity (e.g., receptor binding, enzyme inhibition)?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement (e.g., ³H-labeled ligands for benzazepine-related GPCRs). Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases). Normalize activity against controls (e.g., DMSO vehicle) .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis optimization for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and intermediates. Identify rate-limiting steps (e.g., thiol-ene click reactions) .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. Ni) and solvent systems (e.g., THF vs. DMF) .

Q. What strategies resolve contradictions in biological activity data across independent studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubMed/ChEMBL. Use fixed-effects models to calculate pooled effect sizes, adjusting for variables like cell line (HEK293 vs. HeLa) or assay type (FRET vs. SPR) .
  • Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., CRISPR knockouts) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways modulated by the compound. Use STRING-DB for network analysis .
  • Chemical Proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down target proteins. Validate via Western blot or SILAC .

Q. What advanced statistical methods are recommended for optimizing multi-step synthesis with competing side reactions?

Methodological Answer:

  • Response Surface Methodology (RSM) : Central composite design to model interactions between temperature (X₁), pressure (X₂), and pH (X₃). Optimize for maximum yield (Y₁) and minimum impurities (Y₂) .
  • Bayesian Optimization : Iteratively update reaction parameters using Gaussian processes to minimize experimental runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.